molecular formula C16H19O2P B11989251 (2-Ethoxyethyl)diphenylphosphine oxide

(2-Ethoxyethyl)diphenylphosphine oxide

Cat. No.: B11989251
M. Wt: 274.29 g/mol
InChI Key: DJHRULHYHZYVCO-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C16H19O2P. It is characterized by the presence of a phosphine oxide group attached to a diphenyl structure, with an ethoxyethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with ethoxyethyl halides under controlled conditions. One common method is the reaction of diphenylphosphine oxide with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher phosphine oxides, while reduction results in the formation of the corresponding phosphine.

Scientific Research Applications

(2-Ethoxyethyl)diphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)diphenylphosphine oxide involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the ethoxyethyl group, making it less versatile in certain applications.

    Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.

    (2-Methoxyethyl)diphenylphosphine oxide: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

(2-Ethoxyethyl)diphenylphosphine oxide is unique due to the presence of the ethoxyethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for specialized applications in both research and industry.

Properties

Molecular Formula

C16H19O2P

Molecular Weight

274.29 g/mol

IUPAC Name

[2-ethoxyethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C16H19O2P/c1-2-18-13-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

DJHRULHYHZYVCO-UHFFFAOYSA-N

Canonical SMILES

CCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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